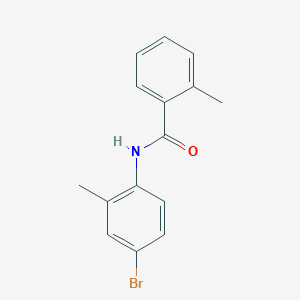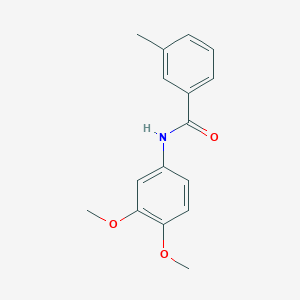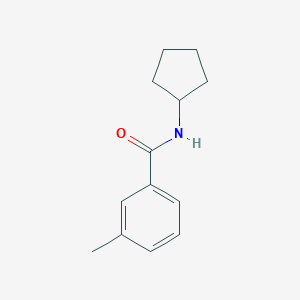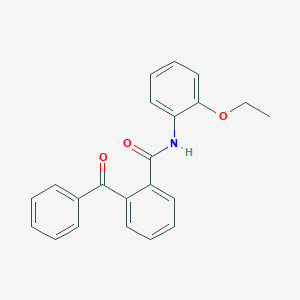
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide, also known as BNAH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNAH is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In preclinical studies, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and preventing neuronal cell death.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide selectively inhibits the COX-2 isoform, which is upregulated in response to inflammation and is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide reduces the production of pro-inflammatory prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been found to have several biochemical and physiological effects. In preclinical studies, N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases, including cancer and inflammation. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has also been found to reduce oxidative stress and prevent neuronal cell death in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs. N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide has also been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. However, one of the limitations of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide in various diseases.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide. One area of research is the development of novel formulations of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide in other diseases, such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide in Alzheimer's disease.
Synthesemethoden
The synthesis method of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 4-butylaniline with 1-naphthol in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide as the final product. The purity of the synthesized N-(4-butylphenyl)-2-(1-naphthyloxy)acetamide can be improved by recrystallization from an appropriate solvent.
Eigenschaften
Molekularformel |
C22H23NO2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C22H23NO2/c1-2-3-7-17-12-14-19(15-13-17)23-22(24)16-25-21-11-6-9-18-8-4-5-10-20(18)21/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
IYGYKSDYFGNHKW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)







